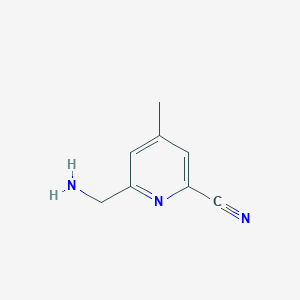
6-(Aminomethyl)-4-methylpyridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Aminomethyl)-4-methylpyridine-2-carbonitrile is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an aminomethyl group at the 6th position, a methyl group at the 4th position, and a carbonitrile group at the 2nd position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-4-methylpyridine-2-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-methylpyridine-2-carbonitrile with formaldehyde and ammonia under controlled conditions. This reaction typically proceeds via a Mannich-type reaction, where the aminomethyl group is introduced at the 6th position of the pyridine ring.
Another approach involves the use of protecting groups to selectively introduce the aminomethyl group. For example, the reaction of 4-methylpyridine-2-carbonitrile with a protected aminomethylating agent, followed by deprotection, can yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
6-(Aminomethyl)-4-methylpyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other reduced forms.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary amines. Substitution reactions can lead to a variety of functionalized pyridine derivatives.
科学的研究の応用
6-(Aminomethyl)-4-methylpyridine-2-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 6-(Aminomethyl)-4-methylpyridine-2-carbonitrile involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The carbonitrile group can participate in nucleophilic addition reactions, further influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
2-(Aminomethyl)pyridine: Lacks the methyl and carbonitrile groups, resulting in different chemical properties and reactivity.
4-Methylpyridine-2-carbonitrile: Lacks the aminomethyl group, affecting its biological activity and applications.
6-(Aminomethyl)pyridine: Lacks the methyl and carbonitrile groups, leading to different chemical behavior.
Uniqueness
6-(Aminomethyl)-4-methylpyridine-2-carbonitrile is unique due to the presence of all three functional groups (aminomethyl, methyl, and carbonitrile) on the pyridine ring. This combination of groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C8H9N3 |
|---|---|
分子量 |
147.18 g/mol |
IUPAC名 |
6-(aminomethyl)-4-methylpyridine-2-carbonitrile |
InChI |
InChI=1S/C8H9N3/c1-6-2-7(4-9)11-8(3-6)5-10/h2-3H,4,9H2,1H3 |
InChIキー |
AUGYXBHEXKAUMQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=C1)C#N)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


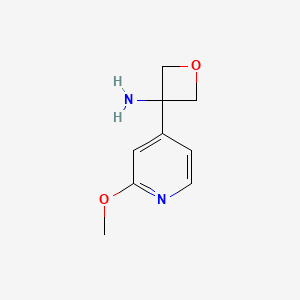
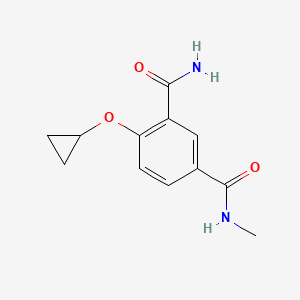
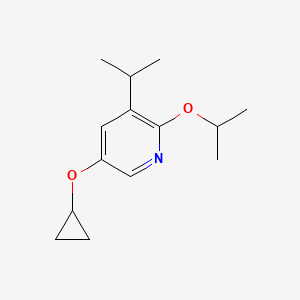
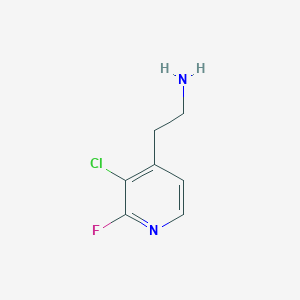
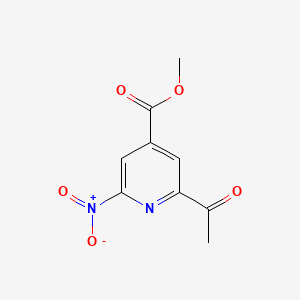
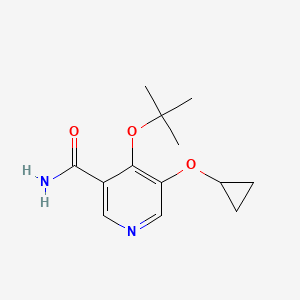
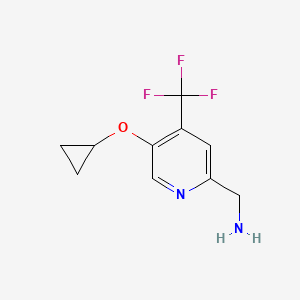

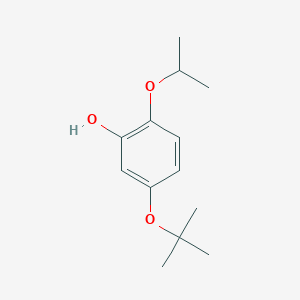
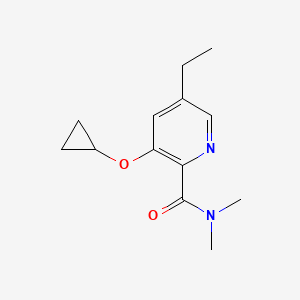


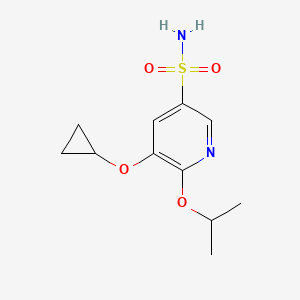
![(Imidazo[1,2-A]pyridin-8-ylmethyl)(methyl)amine](/img/structure/B14844448.png)
